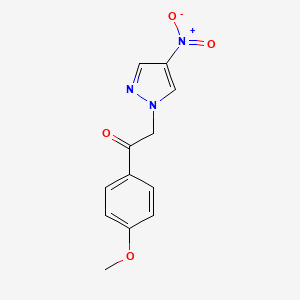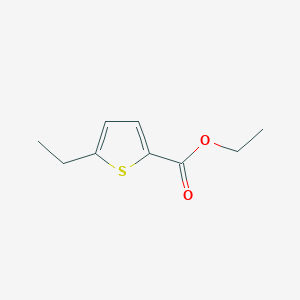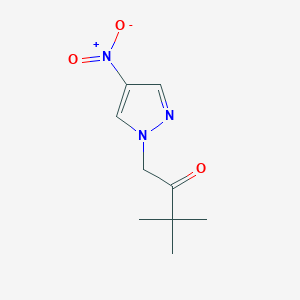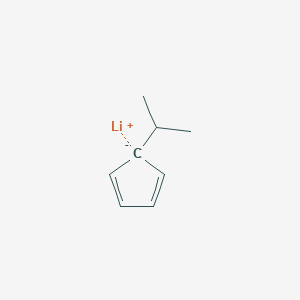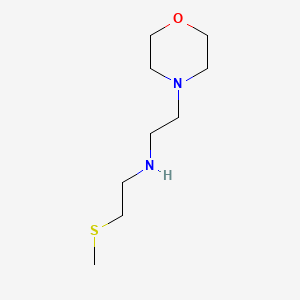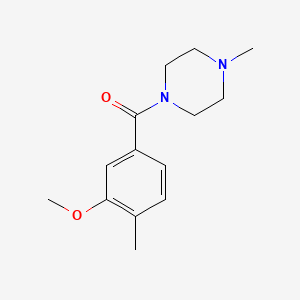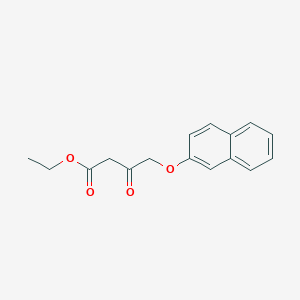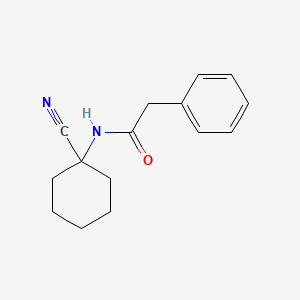
N-(1-Cyanocyclohexyl)-2-phenylacetamide
Übersicht
Beschreibung
“N-(1-Cyanocyclohexyl)-2-phenylacetamide” is a chemical compound with the CAS number 4550-68-9 . It has a molecular weight of 166.22 . The IUPAC name for this compound is N-(1-cyanocyclohexyl)acetamide .
Synthesis Analysis
The synthesis of compounds similar to “N-(1-Cyanocyclohexyl)-2-phenylacetamide” has been studied. For instance, the conversion of 1-cyanocyclohexylacetonitrile to 1-cyanocyclohexaneacetic acid, an important intermediate of gabapentin, was achieved using a “super nitrilase mutant” of nitrilase from Acidovorax facilis ZJB09122 .Molecular Structure Analysis
The molecular structure of “N-(1-Cyanocyclohexyl)-2-phenylacetamide” can be represented by the InChI code: 1S/C9H14N2O/c1-8(12)11-9(7-10)5-3-2-4-6-9/h2-6H2,1H3,(H,11,12) .Chemical Reactions Analysis
The decomposition of compounds similar to “N-(1-Cyanocyclohexyl)-2-phenylacetamide” has been studied. The rates of formation of N-(1-cyanocyclohexyl)-pentamethyleneketenimine from 1,1’-azocyanocyclohexane have been followed at 80 and 100° with and without the presence of radical scavengers .Wissenschaftliche Forschungsanwendungen
1. Analgesic and Anticonvulsant Properties
Phenylacetamide derivatives, such as N-(1-Cyanocyclohexyl)-2-phenylacetamide, have been studied for their wide range of biological activities. These activities include analgesic and anticonvulsant properties, which depend significantly on their physical, chemical, and structural characteristics. This was highlighted in research by Vaštag et al. (2014), where the relationship between chromatographic retention behaviors and biological activities of phenylacetamides was analyzed (Vaštag et al., 2014).
2. Predicting Biological Activity
The study of N-cyclohexyl-N-substituted-2-phenylacetamide derivatives has shown that their chromatographic behavior can be used to predict biological activity. Vaštag et al. (2011) demonstrated the correlation between chromatographic lipophilic parameters and pharmacokinetic parameters, such as human intestinal absorption, plasma protein binding, and blood-brain barrier activity (Vaštag et al., 2011).
3. Synthesis and Analytical Characterization
The synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, a category to which N-(1-Cyanocyclohexyl)-2-phenylacetamide belongs, have been extensively researched. Wallach et al. (2016) synthesized and characterized fifteen N-alkyl-arylcyclohexylamines, providing valuable data for identifying new substances of abuse and understanding their analytical profiles (Wallach et al., 2016).
4. Conformational Analysis
The study of the structural characteristics of N-alkyl-N-substituted 2-phenylacetamides, such as N-(1-Cyanocyclohexyl)-2-phenylacetamide, has been significant. Antonović et al. (1992) analyzed the infrared and 1H N.M.R. spectra of various N-n-propyl-N-alkyl 2-phenylacetamides, contributing to the understanding of their conformational isomers (Antonović et al., 1992).
5. Antimicrobial Properties
Research into novel heterocyclic compounds incorporating sulfamoyl moiety, such as Darwish et al. (2014), has shown promising results in the synthesis of compounds with antimicrobial activities. These compounds include derivatives of N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, highlighting the potential of N-(1-Cyanocyclohexyl)-2-phenylacetamide in antimicrobial applications (Darwish et al., 2014).
Zukünftige Richtungen
The conversion reactions of acetonitrile, a related compound, as a building block have become one of the most attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c16-12-15(9-5-2-6-10-15)17-14(18)11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWNLEGRIDGRBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl benzo[d][1,3]dioxol-5-ylmethylcarbamate](/img/structure/B6320480.png)

